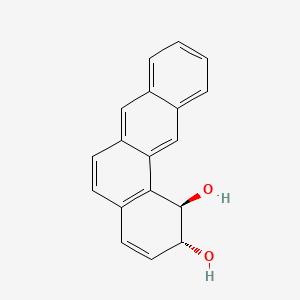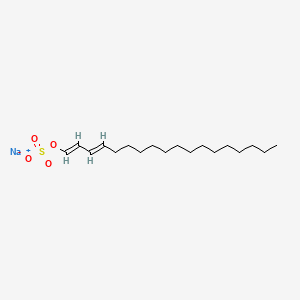
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and silicon atoms
Preparation Methods
The synthesis of 12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane typically involves multiple steps, including the formation of ether linkages and the incorporation of silicon atoms. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organosilicon reagents and catalysts to facilitate the formation of the desired structure . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the ether linkages or silicon atoms.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of silicon-based life forms or as a model compound for understanding the behavior of silicon in biological systems. In medicine, it could be explored for its potential use in drug delivery systems or as a component of biomedical devices. In industry, it may be used in the production of advanced materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane involves its interaction with molecular targets through its ether linkages and silicon atoms. These interactions can affect various molecular pathways, leading to changes in the chemical or biological systems in which the compound is used. The specific molecular targets and pathways involved depend on the context in which the compound is applied .
Comparison with Similar Compounds
12,12,23,23-Tetramethyl-2,5,8,11,13,16,19,22,24,27,30,33-dodecaoxa-12,23-disilatetratriacontane can be compared with other similar compounds, such as 2,5,8,11-tetramethyl-6-dodecyne-5,8-diol and 2,5,7,8-tetramethyl-2-(4’,8’,12’-trimethyltridecyl)-6-chromanol . These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its multiple ether linkages and silicon atoms, which confer distinct chemical and physical properties.
Properties
CAS No. |
56408-81-2 |
|---|---|
Molecular Formula |
C24H54O12Si2 |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethoxy-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy-dimethylsilyl]oxyethoxy]ethoxy]ethoxy]-dimethylsilane |
InChI |
InChI=1S/C24H54O12Si2/c1-25-7-9-27-11-13-29-17-21-33-37(3,4)35-23-19-31-15-16-32-20-24-36-38(5,6)34-22-18-30-14-12-28-10-8-26-2/h7-24H2,1-6H3 |
InChI Key |
NTFILZVGGBFLNO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCO[Si](C)(C)OCCOCCOCCO[Si](C)(C)OCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
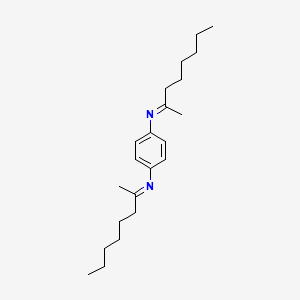
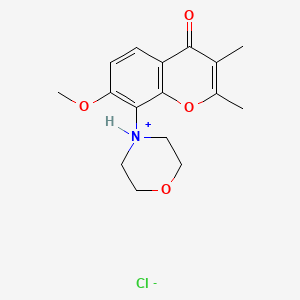
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)
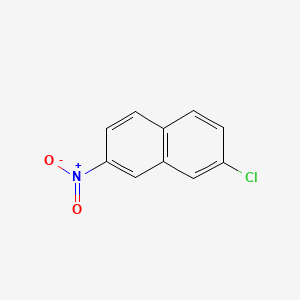
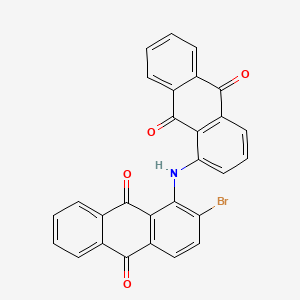


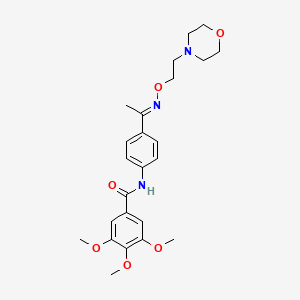

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
